molecular formula C27H25NO5 B12158108 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B12158108
M. Wt: 443.5 g/mol
InChI Key: JPSDLUAOCROINT-CJLVFECKSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural components It features a benzoxazole ring, a dimethoxyphenyl group, and a propan-2-yloxyphenyl moiety, all connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of Benzoxazole Ring: Starting with 2-aminophenol and benzoic acid derivatives, the benzoxazole ring is synthesized through a cyclization reaction under acidic conditions.

    Aldol Condensation: The benzoxazole derivative undergoes an aldol condensation with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.

    Etherification: The final step involves the etherification of the chalcone with 4-(propan-2-yloxy)phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the propenone linkage can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structural motifs suggest potential biological activity, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore these activities and understand the underlying mechanisms.

Medicine

Due to its potential biological activities, this compound is being investigated for drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic applications.

Industry

In materials science, the compound can be used in the development of organic semiconductors, dyes, and polymers. Its electronic properties are of particular interest for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the dimethoxy and propan-2-yloxy groups, resulting in different chemical and biological properties.

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:

Uniqueness

The presence of both dimethoxy and propan-2-yloxy groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one imparts unique electronic and steric properties. These modifications enhance its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO5/c1-17(2)32-20-11-9-18(10-12-20)26(29)22(27-28-23-7-5-6-8-25(23)33-27)16-19-15-21(30-3)13-14-24(19)31-4/h5-17H,1-4H3/b22-16+

InChI Key

JPSDLUAOCROINT-CJLVFECKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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